![molecular formula C9H8N2O2 B2915755 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 896722-39-7](/img/structure/B2915755.png)
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
Overview
Description
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde involves the Cu-catalyzed synthesis using ethyl tertiary amines as carbon sources . The reaction is typically carried out in a sealed tube under an air atmosphere, with the reaction mixture being monitored by TLC or GC-MS analysis . The product is then purified by silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions similar to those used in laboratory settings. This includes the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are usually carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde: Similar in structure but with a methyl group instead of a methoxy group.
Imidazo[1,2-A]pyridine-3-carbaldehyde: Lacks the methoxy group, making it less hydrophobic.
Uniqueness
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde is unique due to the presence of the methoxy group, which enhances its hydrophobicity and can influence its biological activity and solubility in organic solvents .
Biological Activity
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde is a compound within the imidazo[1,2-a]pyridine class, notable for its diverse biological activities. This article focuses on its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its potential applications in medicinal chemistry and drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various strains of bacteria, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) for this compound against Mycobacterium tuberculosis has been reported to be as low as 0.03 to 5.0 μM, demonstrating promising efficacy in vitro .
Antiviral Activity
The compound also displays antiviral properties. Studies have suggested that imidazo[1,2-a]pyridines can inhibit viral replication through various mechanisms, including the modulation of host cell pathways that are critical for viral life cycles. While specific data on this compound's antiviral activity is limited, its structural analogs have shown potential in this area .
Anticancer Properties
In addition to its antimicrobial and antiviral activities, this compound has been investigated for its anticancer effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. For example, certain derivatives have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with low toxicity profiles .
Target Pathways
The biological activity of this compound is attributed to its ability to interact with specific biochemical pathways:
- Antimicrobial Action : The compound disrupts essential processes in bacterial cells by targeting metabolic pathways crucial for survival .
- Antiviral Mechanism : It may interfere with viral entry or replication by modulating host cell signaling pathways .
- Anticancer Mechanism : The induction of apoptosis is facilitated through the activation of caspases and other apoptotic factors .
Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity. Variations in substituents can enhance or diminish its efficacy. For instance:
Compound Name | Structural Features | Biological Activity | Notes |
---|---|---|---|
This compound | Methoxy group at position 7 | Antimicrobial, Anticancer | Enhances lipophilicity |
6-Bromo derivative | Bromine substitution | Increased potency against TB | Higher MIC values |
Unsubstituted variant | Lacks functional groups | Limited biological activity | Reduced interaction with targets |
Study on Antituberculosis Activity
In a study conducted by Moraski et al., several imidazo[1,2-a]pyridine derivatives were screened for their anti-TB activity. The results indicated that compounds similar to this compound exhibited MIC values significantly lower than those of currently available anti-TB drugs. In vivo studies showed that treatment resulted in up to a 99.9% reduction in bacterial load in infected mouse models when administered at appropriate dosages .
Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The findings revealed that this compound had a selective toxicity profile, sparing normal cells while effectively reducing viability in cancerous cells .
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-3-11-7(6-12)5-10-9(11)4-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMNJFUBUDMCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896722-39-7 | |
Record name | 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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